molecular formula C10H14N2 B12631603 (1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine CAS No. 1060806-23-6

(1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine

Cat. No.: B12631603
CAS No.: 1060806-23-6
M. Wt: 162.23 g/mol
InChI Key: ITAPTTDXOPDEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine: is an organic compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol This compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 2-methylpyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with various functional groups .

Scientific Research Applications

(1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloropyridin-4-yl)(cyclopropyl)methanamine
  • (4-Methylpyridin-2-yl)methanamine
  • (1-(2-Methyl-4-pyridinyl)cyclopropanemethanamine)

Uniqueness

(1-(2-Methylpyridin-4-YL)cyclopropyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl group imparts rigidity and stability, while the 2-methylpyridin-4-yl group enhances its reactivity and potential for functionalization .

Properties

CAS No.

1060806-23-6

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

[1-(2-methylpyridin-4-yl)cyclopropyl]methanamine

InChI

InChI=1S/C10H14N2/c1-8-6-9(2-5-12-8)10(7-11)3-4-10/h2,5-6H,3-4,7,11H2,1H3

InChI Key

ITAPTTDXOPDEJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2(CC2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.